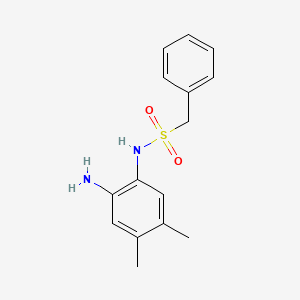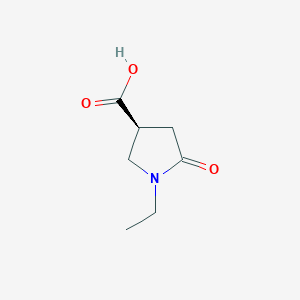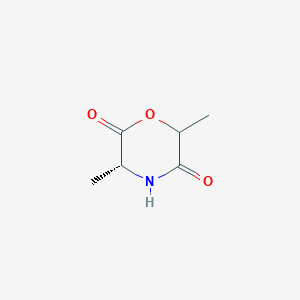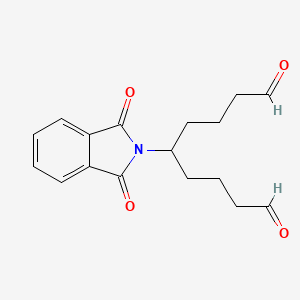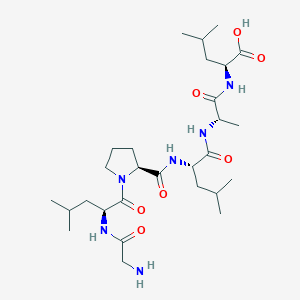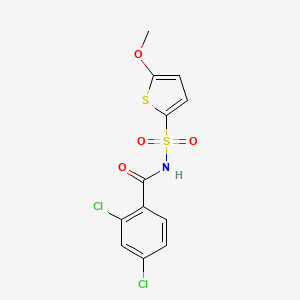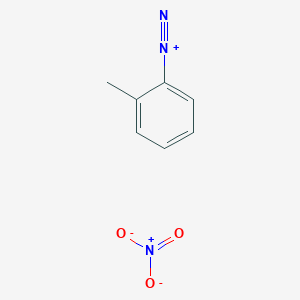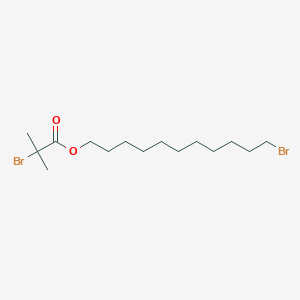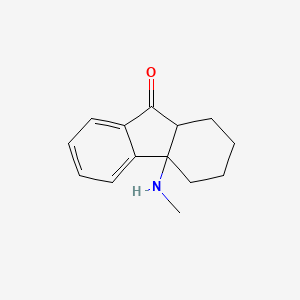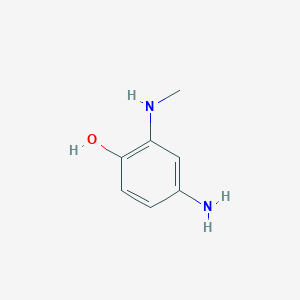![molecular formula C14H18BrNO B14245169 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide CAS No. 371202-12-9](/img/structure/B14245169.png)
2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide is an organic compound with the molecular formula C16H20BrNO It is a brominated derivative of acetamide, featuring a phenylcyclopentyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves the bromination of N-[(1-phenylcyclopentyl)methyl]acetamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and bromine source. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-[(1-phenylcyclopentyl)methyl]acetamide.
Oxidation Reactions: Oxidation can occur at the phenyl or cyclopentyl groups, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) under mild heating.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of N-[(1-phenylcyclopentyl)methyl]acetamide.
Oxidation: Formation of phenylcyclopentyl ketones or carboxylic acids.
Applications De Recherche Scientifique
2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide depends on its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the phenylcyclopentyl group can enhance binding affinity to certain receptors or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-N-methylacetamide
- 2-bromo-N-ethylacetamide
- 2-bromo-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide features a bulky phenylcyclopentyl group, which can significantly influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
371202-12-9 |
|---|---|
Formule moléculaire |
C14H18BrNO |
Poids moléculaire |
296.20 g/mol |
Nom IUPAC |
2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C14H18BrNO/c15-10-13(17)16-11-14(8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17) |
Clé InChI |
ZIWUDKJOGHLUDB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CNC(=O)CBr)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
